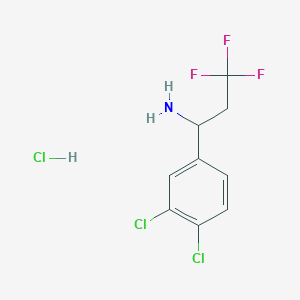
1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride
Vue d'ensemble
Description
The compound “1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride” is an organic molecule that contains a dichlorophenyl group, a trifluoropropan-1-amine group, and a hydrochloride group . The presence of these groups suggests that the compound might have interesting chemical properties and could potentially be used in various applications.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dichlorophenyl group would likely contribute to the compound’s aromaticity, while the trifluoropropan-1-amine group could introduce polarity and the potential for hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The dichlorophenyl group might undergo electrophilic aromatic substitution reactions, while the trifluoropropan-1-amine group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group could increase the compound’s lipophilicity, while the trifluoropropan-1-amine group could enhance its water solubility .Applications De Recherche Scientifique
Environmental and Health Impacts
Impact of Hydrochlorofluorocarbons on Liver Disease
A study investigated an epidemic of liver disease among industrial workers exposed to hydrochlorofluorocarbons (HCFCs), which are structurally similar to the queried compound. The study found that repeated exposure to certain HCFCs could result in serious liver injury. This highlights the need to understand the health implications of exposure to fluorinated compounds (Hoet et al., 1997).
Perfluorinated Chemicals in Human Blood
Research on perfluorinated chemicals (PFCs), which are related to the structure of the queried compound, showed that they are present in significantly higher concentrations in human blood compared to other persistent organic pollutants. This indicates widespread exposure and potential health risks, underlining the importance of understanding similar compounds' presence and impact (Kärrman et al., 2006).
Exposure and Toxicology
- Organophosphate Flame Retardants in Daycare Centers: A study measured the presence of organophosphate flame retardants, which may share some characteristics with the queried compound, in daycare centers. The presence of these compounds in indoor environments and their metabolites in children's urine were observed, emphasizing the need to understand the environmental presence and health effects of similar compounds (Fromme et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2F3N.ClH/c10-6-2-1-5(3-7(6)11)8(15)4-9(12,13)14;/h1-3,8H,4,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCAOJSEEWOAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(F)(F)F)N)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



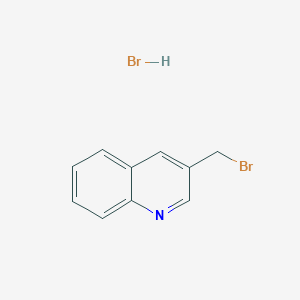
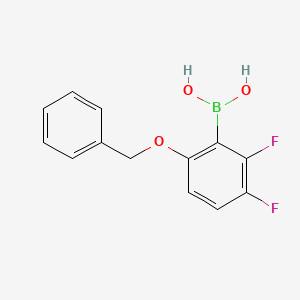

![tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate](/img/structure/B1521908.png)
![[2-(2-Isopropoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1521909.png)


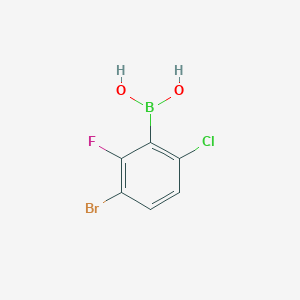
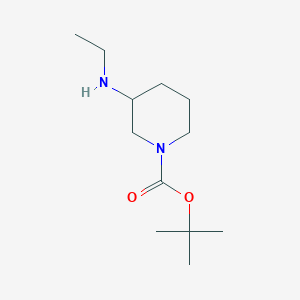
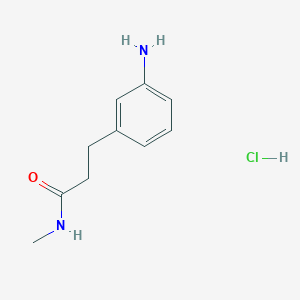

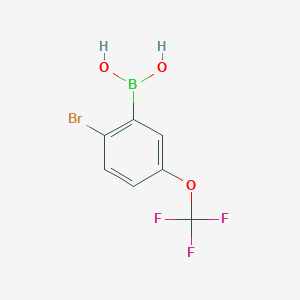
![(1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1521924.png)
